molecular formula C11H15NO4S B1277638 Boc-(S)-3-Thienylglycine CAS No. 910309-12-5

Boc-(S)-3-Thienylglycine

Cat. No. B1277638
CAS RN: 910309-12-5
M. Wt: 257.31 g/mol
InChI Key: VJYLMXXKPBZDHN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-(S)-3-Thienylglycine” is a compound that involves a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The Boc group can be regarded formally as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group . This pyrocarbonate reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .


Chemical Reactions Analysis

The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) . Thus, Boc serves as a protective group, for instance in solid phase peptide synthesis . Boc-protected amines are unreactive to most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group .


Physical And Chemical Properties Analysis

The physicochemical properties of a compound like “Boc-(S)-3-Thienylglycine” can significantly impact its function . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Pharmacology: Antibody-Drug Conjugates (ADCs)

Boc-(S)-3-Thienylglycine is utilized in the development of ADCs, which are complex pharmaceuticals designed to target and destroy cancer cells while sparing healthy tissue . The Boc group protects the amino function during the synthesis of these conjugates, ensuring the precise delivery of cytotoxic agents.

Biochemistry: Enzyme Inhibition Studies

In biochemistry research, Boc-(S)-3-Thienylglycine serves as a crucial inhibitor or substrate analogue in enzymatic studies. It helps in understanding enzyme mechanisms and designing inhibitors that can regulate metabolic pathways .

Organic Synthesis: Amino Acid Protection

The Boc group is widely used in organic synthesis to protect amino acids like Boc-(S)-3-Thienylglycine during peptide bond formation. This protection is essential for the stepwise construction of peptides and proteins .

Medicinal Chemistry: Drug Design

In medicinal chemistry, Boc-(S)-3-Thienylglycine is employed in the design and synthesis of new drug candidates. Its protected form allows for selective reactions and modifications, which are pivotal in creating compounds with potential therapeutic effects .

Analytical Chemistry: Chromatography

Boc-(S)-3-Thienylglycine is used in analytical chemistry for chromatographic standards and calibrations. The Boc group’s stability under various conditions makes it suitable for analyzing complex biological samples .

Industrial Applications: Chemical Manufacturing

While not directly used in industrial applications, the Boc group in compounds like Boc-(S)-3-Thienylglycine is crucial in the synthesis of intermediates for industrial chemicals. It ensures the stability and reactivity of these intermediates during large-scale chemical production processes .

Mechanism of Action

The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group . Tert-Butyl carbonate picks up the proton from the protonated amine . Tert-Butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .

Safety and Hazards

At BOC, they aim to ensure there is no harm to people or the environment due to their operations, or through the use of their products or services . Safety data sheets can be an extremely useful source of information to help you remain vigilant on the potential hazards of their products .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYLMXXKPBZDHN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CSC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427466
Record name Boc-(S)-3-Thienylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

910309-12-5
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910309-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-(S)-3-Thienylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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